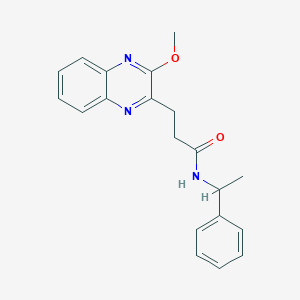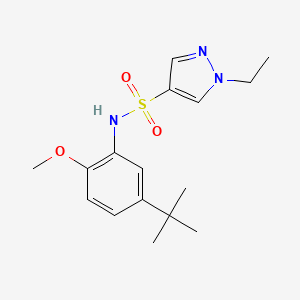
3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide, also known as MEPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MEPP belongs to the class of compounds known as quinoxalines, which have been found to possess a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide is not fully understood. However, it has been suggested that 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide may act as a sigma-1 receptor agonist, which may lead to the modulation of various cellular processes. 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide can inhibit the production of reactive oxygen species (ROS) and reduce lipid peroxidation, which may contribute to its antioxidant properties. 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide has also been found to have neuroprotective effects, which may be attributed to its ability to modulate the sigma-1 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. However, one of the limitations of using 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide. One possible direction is to investigate the potential therapeutic applications of 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another possible direction is to explore the potential use of 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide in combination with other drugs or compounds to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide and its potential interactions with other cellular processes.
Synthesemethoden
The synthesis of 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide involves the reaction of 3-methoxy-2-quinoxalinecarboxylic acid with N-(1-phenylethyl)propanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide has been studied for its potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation.
Eigenschaften
IUPAC Name |
3-(3-methoxyquinoxalin-2-yl)-N-(1-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14(15-8-4-3-5-9-15)21-19(24)13-12-18-20(25-2)23-17-11-7-6-10-16(17)22-18/h3-11,14H,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYWEOWFAVOCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC2=NC3=CC=CC=C3N=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-amino-2-phenyl-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B5442306.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]azocane](/img/structure/B5442311.png)
![N-{5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}methanesulfonamide](/img/structure/B5442317.png)

![3-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-4-methoxybenzenesulfonamide](/img/structure/B5442328.png)
![3-[{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5442337.png)
![7-acetyl-N-(3-methylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5442342.png)
![2-(6-methoxy-2-naphthyl)-4-[(4-methoxypyridin-2-yl)methyl]morpholine](/img/structure/B5442344.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5442347.png)
![2-(1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)propan-2-ol](/img/structure/B5442356.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B5442360.png)
![(1R*,2R*,6S*,7S*)-4-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5442382.png)
![N~4~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5442385.png)
![N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide](/img/structure/B5442401.png)